![molecular formula C14H21BF2O3 B15318799 6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15318799.png)
6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[33]heptan-1-one is a complex organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and boron atoms
準備方法
The synthesis of 6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the boron and fluorine substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The boron moiety allows for Suzuki-Miyaura coupling reactions, which are useful in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Its derivatives may have potential therapeutic applications.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The boron atom can form stable complexes with various ligands, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
類似化合物との比較
Compared to other similar compounds, 6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one is unique due to its spirocyclic structure and the presence of both boron and fluorine atoms. Similar compounds include:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different reactivities and applications.
特性
分子式 |
C14H21BF2O3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC名 |
6,6-difluoro-1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C14H21BF2O3/c1-11(2)12(3,4)20-15(19-11)6-9-5-10(18)13(9)7-14(16,17)8-13/h9H,5-8H2,1-4H3 |
InChIキー |
YDRXDXPBJLMODF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC(=O)C23CC(C3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



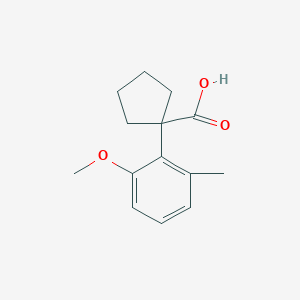
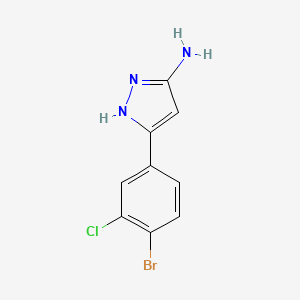

![(2S,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B15318750.png)
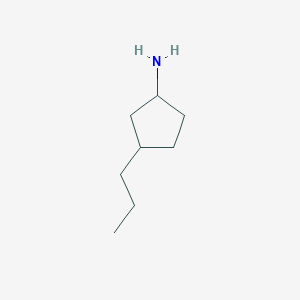
![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one](/img/structure/B15318759.png)
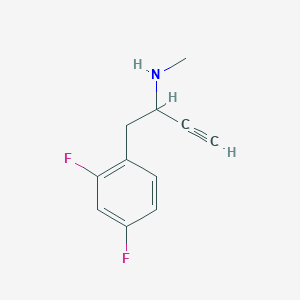

![N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride](/img/structure/B15318770.png)

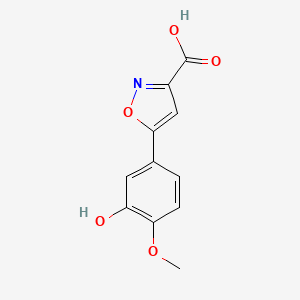

![6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B15318793.png)
